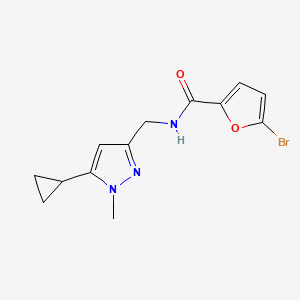

5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-17-10(8-2-3-8)6-9(16-17)7-15-13(18)11-4-5-12(14)19-11/h4-6,8H,2-3,7H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTBKCMBVRTEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=C(O2)Br)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting cyclopropyl hydrazine with an appropriate β-diketone under acidic conditions.

Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Furan ring formation: The furan ring is synthesized separately, often starting from furfural, which undergoes various transformations including oxidation and cyclization.

Amidation: The final step involves coupling the brominated pyrazole with the furan carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amide derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as a kinase inhibitor, particularly in the context of cancer treatment. Pyrazole derivatives, including this compound, have shown promising results against various cancer types by selectively inhibiting specific kinases involved in tumor growth. For instance, studies have highlighted the efficacy of pyrazole-based compounds in targeting Aurora kinases, which are crucial for mitosis and are often overexpressed in cancer cells .

Mechanism of Action

The mechanism of action typically involves binding to the active site of kinases, thereby disrupting their catalytic activity. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The selectivity of these inhibitors is crucial to minimize off-target effects, which is a significant advantage of using 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide in therapeutic applications .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, such as substitution and coupling reactions. For example, the bromine atom can be substituted with other nucleophiles to create diverse derivatives that may exhibit enhanced biological activities .

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring: Achieved by reacting cyclopropyl hydrazine with β-diketones under acidic conditions.

- Bromination: The pyrazole intermediate is brominated using agents like N-bromosuccinimide.

- Furan Ring Formation: The furan moiety is synthesized from furfural through oxidation and cyclization processes .

Material Science

Incorporation into Polymers

5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide can be integrated into polymer matrices to enhance properties such as thermal stability and electrical conductivity. The unique chemical structure allows for modifications that can improve the performance of materials used in electronics and coatings .

Case Study 1: Pyrazole-Based Kinase Inhibitors

A study evaluated several pyrazole derivatives, including compounds similar to 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide, for their inhibitory effects on Aurora B kinase. The results showed that certain derivatives exhibited IC50 values as low as 0.37 nM, indicating high potency against cancer cell lines .

Case Study 2: Antibacterial Properties

Research has also explored the antibacterial properties of pyrazole derivatives. In vitro tests demonstrated that compounds with similar structures could effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains . This suggests potential applications in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

The following table compares 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide with structurally related compounds, focusing on substituents, molecular weights, yields, and physical properties:

| Compound Name | Substituents (Furan/Pyrazole) | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | 5-Br, 5-cyclopropyl, 1-Me | ~352.2 (estimated) | N/A | N/A | Bromofuran, Pyrazole, Amide |

| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | 5-Cl, 1-Ph, 4-CN | 403.1 | 68 | 133–135 | Chloropyrazole, Cyano |

| N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) | 4-NO₂, Thiophene, Ethyl | ~336.3 (calculated) | 42 | 297 | Nitropyrazole, Thiophene |

| 5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide | 5-Br, Triazole, Cl-Ph | ~415.7 (estimated) | N/A | N/A | Bromothiophene, Sulfonamide |

| N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide | Furan, Piperidine, Phenyl | ~377.4 (calculated) | N/A | N/A | Furan, Piperidine |

Key Observations :

Halogen Effects : Bromine substitution (target compound) increases molecular weight and lipophilicity compared to chloro analogs (e.g., 3a, 403.1 g/mol) . This may enhance binding to hydrophobic targets but reduce aqueous solubility.

Spectroscopic and Analytical Data

- ¹H-NMR : The target compound’s pyrazole methyl group would resonate near δ 2.6–2.7 ppm (cf. δ 2.66 ppm for 3a), while the cyclopropyl protons would appear as a multiplet near δ 1.0–1.5 ppm .

- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) distinguishes the target compound from chloro analogs (e.g., 3a, [M+H]+ = 403.1) .

Biologische Aktivität

5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with potential biological activities. Its structure includes a bromine atom, a furan ring, and a pyrazole moiety, which are significant in medicinal chemistry due to their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide typically involves several steps:

- Formation of the Pyrazole Ring : Reacting cyclopropyl hydrazine with a β-diketone under acidic conditions.

- Bromination : Using N-bromosuccinimide (NBS) to brominate the pyrazole intermediate.

- Furan Ring Formation : Synthesizing the furan ring from furfural through oxidation and cyclization reactions.

The biological activity of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is primarily attributed to its interaction with specific enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects.

Antifungal and Antibacterial Activity

Research has indicated that pyrazole derivatives exhibit notable antifungal and antibacterial properties. For instance, related compounds have shown effectiveness against various phytopathogenic fungi and bacteria, suggesting that 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide may possess similar activities .

A study on synthesized pyrazole carboxamides demonstrated significant antifungal activity against species such as Rhizoctonia solani, with effective concentrations reported . The presence of substituents like bromine has been linked to enhanced cytotoxic effects in breast cancer cell lines, indicating potential anticancer properties as well .

Case Studies

Several studies have explored the pharmacological properties of pyrazole derivatives:

- Antitumor Activity : Pyrazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. One study highlighted compounds that showed synergistic effects when combined with doxorubicin in breast cancer cell lines, particularly those characterized by poor prognosis .

- Antimicrobial Properties : A comprehensive assessment of various pyrazole derivatives revealed their potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) varied significantly among different compounds, indicating a structure-dependent activity profile .

Comparison with Similar Compounds

A comparative analysis of 5-bromo-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide with other brominated pyrazole derivatives shows that its unique substitution pattern influences its reactivity and biological interactions. For example, other derivatives like 5-bromo-N-(pyrazol-3-ylmethyl)furan-2-carboxamide exhibited different pharmacological profiles due to variations in their chemical structures.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-bromo-N-(pyrazol-3-ylmethyl)furan-2-carboxamide | Structure | Moderate antifungal activity |

| 5-bromo-N-(5-methylpyrazol-3-yl)methyl)furan-2-carboxamide | Structure | High cytotoxicity in cancer cells |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR (DMSO-) confirm the presence of cyclopropyl (δ 0.5–1.5 ppm), pyrazole (δ 6.5–7.5 ppm), and furan (δ 7.0–7.8 ppm) protons .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 365.08) validates the molecular formula .

- HPLC-PDA : Purity >98% assessed using C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm .

How can impurities in the compound be identified and quantified?

Q. Advanced Research Focus

- HPLC-MS/MS : Detects impurities like unreacted intermediates (e.g., 5-bromofuran-2-carboxylic acid) or de-brominated byproducts .

- Relative Retention Time (RRT) : Compare with USP standards (e.g., impurity A at RRT 1.2) to quantify limits (<0.2% per ICH guidelines) .

- Isolation via Prep-HPLC : Collect impurity fractions for structural elucidation using 2D NMR .

What in vitro assays are suitable for preliminary biological activity screening?

Q. Basic Research Focus

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cytotoxicity : MTT assay on cancer cell lines (IC determination) with cisplatin as a positive control .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

How can X-ray crystallography resolve structural ambiguities in this compound?

Q. Advanced Research Focus

- Single-Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .

- SHELX Software : Refinement with SHELXL () resolves torsional angles of the cyclopropyl group and amide plane .

- Hydrogen Bonding Analysis : Identify C=O···H-N interactions stabilizing the crystal lattice (R-factor <0.03) .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR tyrosine kinase) using PyMOL for visualization .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

- QSAR Modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using MOE software .

How do hydrogen-bonding patterns influence the compound’s stability and reactivity?

Q. Advanced Research Focus

- Graph Set Analysis : Use Etter’s rules () to classify motifs (e.g., rings from N-H···O=C interactions) .

- Thermogravimetric Analysis (TGA) : Decomposition temperatures (>200°C) correlate with strong intermolecular H-bonding .

- Solvent Effects : Polar aprotic solvents (DMF) disrupt H-bonding, increasing reactivity in alkylation reactions .

What strategies address discrepancies in biological activity data across studies?

Q. Advanced Research Focus

- Meta-Analysis : Compare IC values from multiple assays (e.g., MTT vs. ATPase) to identify assay-specific biases .

- Proteomic Profiling : Use LC-MS/MS to verify target engagement in cell lysates .

- Dose-Response Curve Refinement : Apply four-parameter logistic models to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.